molecular formula C16H18N8OS B2921586 (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1251580-83-2

(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2921586
CAS RN: 1251580-83-2
M. Wt: 370.44
InChI Key: RUJAHCNDFOWPRH-UHFFFAOYSA-N
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Description

(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.44. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, particularly those containing triazole, thiazole, and pyrimidinone rings, are of significant interest in the development of pharmaceuticals due to their diverse biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties, among others. The synthesis of such compounds often involves novel methodologies, including catalyst-free or microwave-assisted processes, which can offer insights into more efficient and environmentally friendly production techniques.

Anti-inflammatory and Analgesic Agents

Research has highlighted the synthesis of novel benzodifuran, triazine, oxadiazepine, and thiazolopyrimidine derivatives from compounds like visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest that modifications to the core heterocyclic structures can lead to potent cyclooxygenase inhibitors with potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The development of novel triazole analogues of piperazine has shown that such compounds possess significant inhibition against various pathogenic bacteria. This highlights the potential of heterocyclic compounds in addressing resistance to existing antimicrobial agents and the development of new antibiotics (Nagaraj et al., 2018).

Anticonvulsant Agents

The design and synthesis of dipeptidyl peptidase IV inhibitors with structures similar to the compound of interest have demonstrated potential in treating type 2 diabetes, showcasing the versatility of such heterocyclic compounds in various therapeutic areas (Ammirati et al., 2009).

Catalyst-Free Synthesis

Studies on the catalyst- and solvent-free synthesis of heterocyclic compounds, such as 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, highlight the advancement in synthetic methodologies that could be applicable to the synthesis of "(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone". These methods offer a more sustainable and efficient route for the synthesis of complex heterocyclic compounds (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8OS/c1-11-10-19-16(26-11)24-12(2)13(20-21-24)14(25)22-6-8-23(9-7-22)15-17-4-3-5-18-15/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJAHCNDFOWPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

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